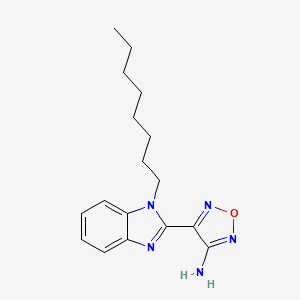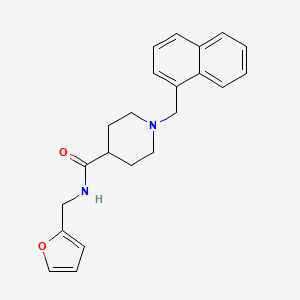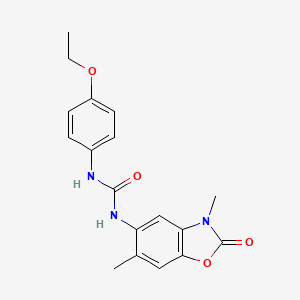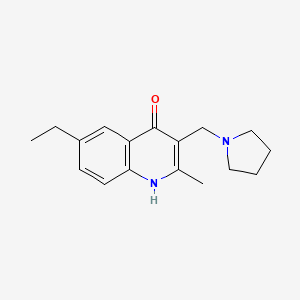![molecular formula C16H14ClNO3 B5129390 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical abbreviation CMPA, and it is a derivative of 4-chloroaniline. In
作用機序
The mechanism of action of CMPA is not well-understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. In cancer research, CMPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In bacterial research, CMPA has been shown to inhibit the activity of DNA gyrase, which is an essential protein involved in DNA replication.
Biochemical and Physiological Effects:
CMPA has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer research, CMPA has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the sensitivity of cancer cells to chemotherapy. In bacterial research, CMPA has been shown to have antibacterial activity against a range of gram-positive and gram-negative bacteria. In environmental science, CMPA has been shown to have low toxicity to non-target organisms, making it a potentially useful pesticide and herbicide.
実験室実験の利点と制限
CMPA has several advantages for lab experiments, including its well-established synthesis method, high purity, and stability. However, CMPA also has some limitations, including its low solubility in water and limited availability in some regions.
将来の方向性
There are several potential future directions for research on CMPA. In medicinal chemistry, further studies are needed to explore the potential of CMPA as a drug candidate for the treatment of various diseases. In materials science, CMPA could be used as a building block for the synthesis of new materials with unique properties. In environmental science, more research is needed to explore the potential of CMPA as a pesticide and herbicide, as well as its potential impact on non-target organisms. Overall, CMPA has significant potential for scientific research and could lead to new discoveries and applications in various fields.
合成法
CMPA can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with acetyl chloride to form N-acetyl-4-chloroaniline. This compound is then treated with phosgene to yield 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate. The synthesis method of CMPA is well-established and has been optimized for large-scale production.
科学的研究の応用
CMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, CMPA has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In materials science, CMPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, CMPA has been studied for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
[4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-9-13(17)5-8-15(10)18-16(20)12-3-6-14(7-4-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTNDLNIZNTIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)


![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)